molecular formula C10H19ClN2O B7929953 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide

Cat. No.: B7929953
M. Wt: 218.72 g/mol
InChI Key: QQMLHSOTMBKVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, an ethyl group, and a pyrrolidine ring attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetamide, ethylamine, and 1-methylpyrrolidine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological properties and as a precursor for drug development.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of other chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide
  • 2-Chloro-N-ethyl-N-(1-ethyl-pyrrolidin-3-ylmethyl)-acetamide
  • 2-Chloro-N-ethyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide

Uniqueness

2-Chloro-N-ethyl-N-(1-methyl-pyrrolidin-3-ylmethyl)-acetamide is unique due to its specific structural features, such as the combination of a chloro group, an ethyl group, and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-chloro-N-ethyl-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O/c1-3-13(10(14)6-11)8-9-4-5-12(2)7-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMLHSOTMBKVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCN(C1)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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